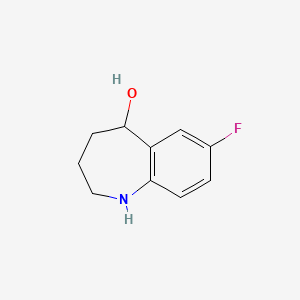

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

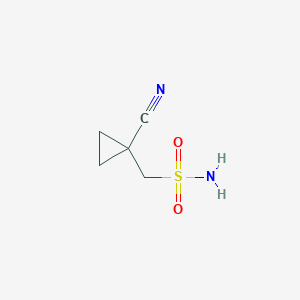

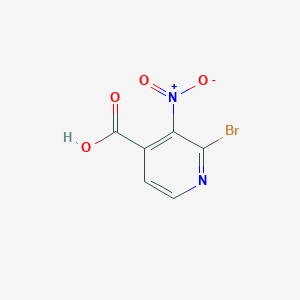

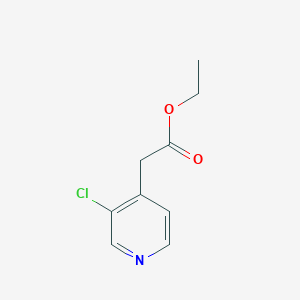

“7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol” is a chemical compound with the CAS Number: 1379213-48-5 . It has a molecular weight of 181.21 . It is in powder form .

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.198±0.06 g/cm3 and a predicted boiling point of 296.9±40.0 °C . The molecular formula of the compound is C10H12FNO .Applications De Recherche Scientifique

Molecular Structure and Crystallography

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol and its analogs are subjects of research in crystallography to understand their molecular structures and properties. Studies reveal variations in molecular conformations and intermolecular interactions, which are crucial for their potential applications in medicinal chemistry and materials science. For instance, differences in unit-cell dimensions and molecular conformations between 7-fluoro and 7-chloro analogs have been observed, influencing their supramolecular assembly and hydrogen bonding patterns (Blanco et al., 2012).

Potential Antiparasitic Activity

Research into tetrahydro-1-benzazepines, including 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol derivatives, has shown potential antiparasitic applications. These compounds have been studied for their efficacy against chagas disease and leishmaniasis, which are significant health concerns in South and Central America. The structural features of these compounds contribute to their biological activity, providing insights into designing new antiparasitic drugs (Macías et al., 2016).

Supramolecular Structures

The ability of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol derivatives to form varied supramolecular structures through hydrogen bonding and other non-covalent interactions is of interest for the development of new materials. These structures can range from zero-dimensional chains to complex two-dimensional networks, depending on the substituents present on the benzazepine core. Such studies aid in understanding the principles of molecular assembly and designing compounds with specific physical properties (Blanco et al., 2008).

Radiotracer Development for PET

Fluorine-18 labeled derivatives of benzazepines, including 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol, have been explored as potential radiotracers for positron emission tomography (PET). These compounds target dopamine D1 receptors, offering applications in neuroscience research and the diagnosis of neurological disorders. The specific uptake and retention of these radiotracers in the brain highlight their potential for in vivo imaging studies (Mukherjee et al., 1993).

CNS Agents

Compounds derived from 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol have been evaluated for their potential as central nervous system (CNS) agents. These compounds show promising neuroleptic-like activities and have been explored for their utility in treating various CNS disorders. Their synthesis and evaluation underline the importance of the benzazepine scaffold in developing new therapeutic agents (Hino et al., 1988).

Propriétés

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,10,12-13H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOGIQMESBBOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2)F)NC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

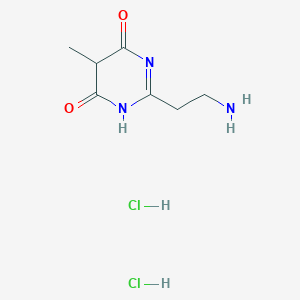

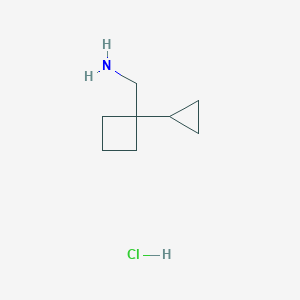

![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)

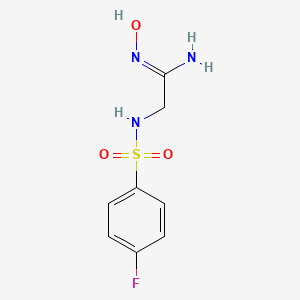

![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)

![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)